Miransertib dimesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Miransertib mesylate is a novel, orally available, selective pan-AKT inhibitor. It has shown efficacy in vitro and is being investigated for its therapeutic potential in various conditions, including Proteus syndrome, AKT-mutant cancers, and PIK3CA-related overgrowth spectrum disorders .

Chemical Reactions Analysis

Miransertib mesylate undergoes various chemical reactions, primarily focusing on its interaction with the AKT pathway. It acts as an allosteric inhibitor, blocking the membrane translocation of inactive AKT and promoting the dephosphorylation of the membrane-associated active form, thereby attenuating AKT activity . The compound is stable under physiological conditions and does not undergo significant oxidation or reduction reactions.

Scientific Research Applications

Miransertib mesylate has a wide range of scientific research applications:

Chemistry: Used as a chemical probe to study the AKT signaling pathway.

Biology: Investigated for its role in cellular processes involving AKT, including cell survival and proliferation.

Medicine: Being tested in clinical trials for its efficacy in treating conditions like Proteus syndrome, AKT-mutant cancers, and PIK3CA-related overgrowth spectrum disorders

Industry: Potential applications in developing targeted therapies for rare diseases and cancers.

Mechanism of Action

Miransertib mesylate exerts its effects by selectively inhibiting the AKT pathway. It binds to the allosteric site of AKT, preventing its activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in AKT-dependent cells. The compound targets the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Miransertib mesylate is unique due to its selective inhibition of the AKT pathway. Similar compounds include:

MK-2206: Another allosteric AKT inhibitor with a similar mechanism of action.

BAY1125976: Targets the same pathway but has different pharmacokinetic properties.

ARQ 751: A related compound with comparable efficacy in inhibiting AKT.

Miransertib mesylate stands out due to its oral availability and selective inhibition, making it a promising candidate for targeted therapies .

Properties

CAS No. |

1817727-88-0 |

|---|---|

Molecular Formula |

C29H32N6O6S2 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

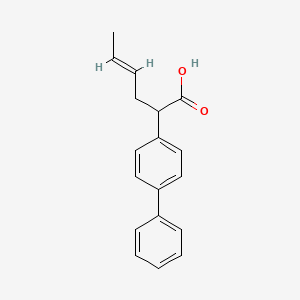

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;methanesulfonic acid |

InChI |

InChI=1S/C27H24N6.2CH4O3S/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;2*1-5(2,3)4/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);2*1H3,(H,2,3,4) |

InChI Key |

LNSQWHNDOWEZII-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

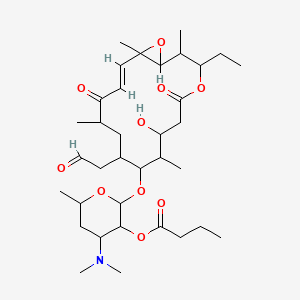

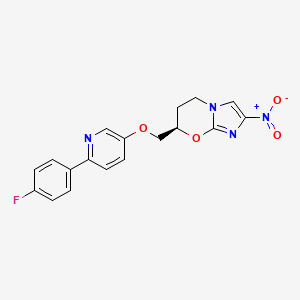

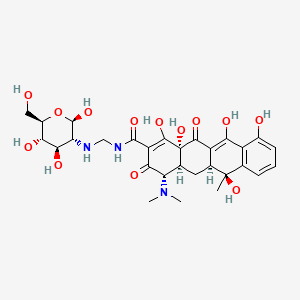

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)